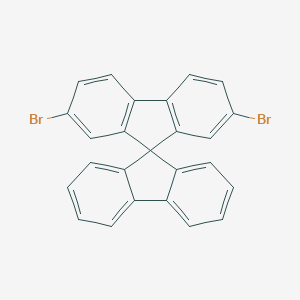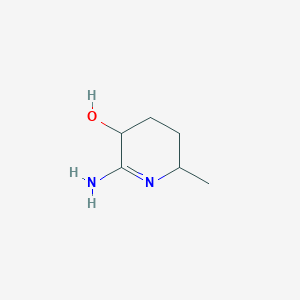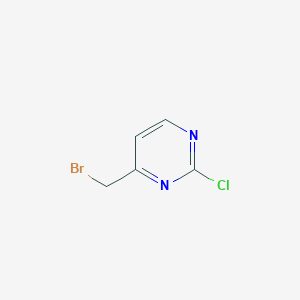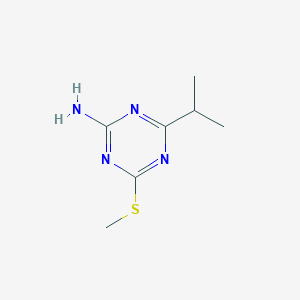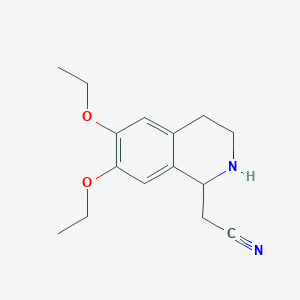
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile” can be represented by the SMILES stringOCCC1NCCC(C=C2OCC)=C1C=C2OCC . This string represents a linear notation for encoding molecular structures and is widely used in chemical informatics.
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
THIQ derivatives, including 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, have been extensively studied for their therapeutic potential across a variety of medical conditions. Initially recognized for their neurotoxicity, certain THIQ compounds have since been identified as neuroprotective agents, demonstrating efficacy in preventing Parkinsonism in mammals. This shift from neurotoxic to neuroprotective properties highlights the compound's complex biological activity and its potential utility in drug discovery for neurological disorders (Singh & Shah, 2017).
Anticancer Applications
The THIQ scaffold, to which 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile belongs, has found notable success in anticancer drug discovery. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas marks a significant milestone. This underscores the scaffold's potential in developing novel anticancer therapies with unique mechanisms of action, offering hope for treating various cancers and infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Neuroprotective and Anti-addictive Properties
Specific THIQ compounds, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been shown to possess neuroprotective, anti-addictive, and antidepressant-like activities. These properties are linked to their ability to modulate monoaminergic systems in the brain, inhibit MAO-dependent oxidation, and reduce glutamate system activity. Such findings suggest that THIQ derivatives could be developed into novel drugs for treating neurodegenerative diseases and mental health disorders (Antkiewicz‐Michaluk et al., 2018).
Environmental and Pharmacological Implications
The broader implications of THIQ derivatives in environmental science and pharmacology have also been explored. Their potential for remediation of organic pollutants in wastewater through enzymatic degradation highlights the compound's utility beyond pharmacological applications. This suggests a dual role for THIQ derivatives in both medical therapeutics and environmental sustainability (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-18-14-9-11-6-8-17-13(5-7-16)12(11)10-15(14)19-4-2/h9-10,13,17H,3-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZBYPCVZWQVMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)CC#N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

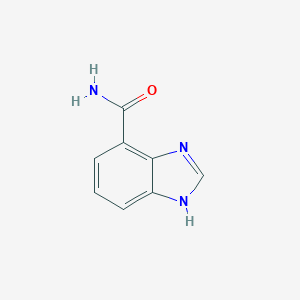
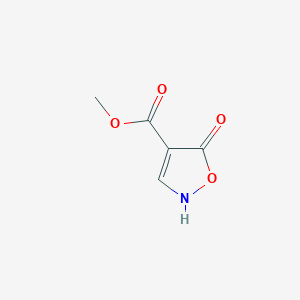

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
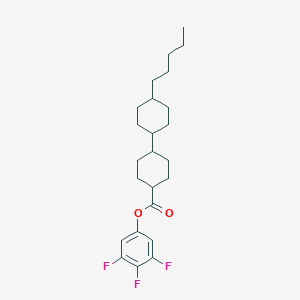
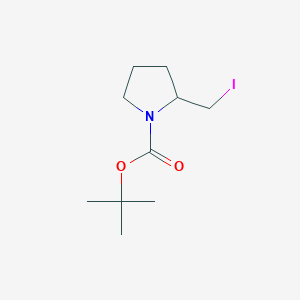
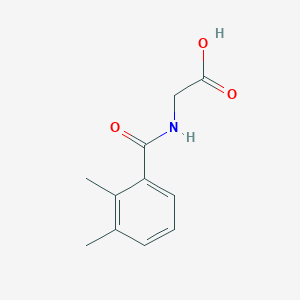
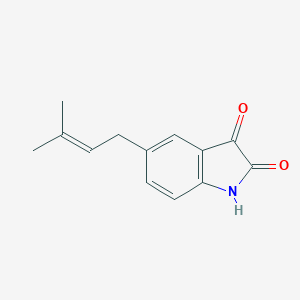
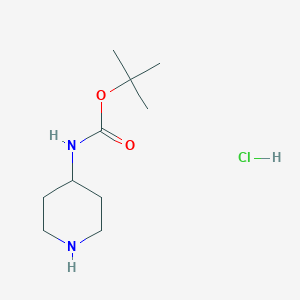
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
